molecular formula C16H12O4 B2531186 (5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone CAS No. 1427020-97-0

(5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone

Cat. No.: B2531186
CAS No.: 1427020-97-0
M. Wt: 268.268
InChI Key: RVMKTTYWFRUZLU-UHFFFAOYSA-N
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Description

(5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone is an organic compound with the molecular formula C16H12O4 It is a derivative of benzofuran and methoxyphenyl, characterized by the presence of hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone typically involves the condensation of 5-hydroxybenzofuran and 3-methoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: (5-Oxobenzofuran-3-yl)(3-methoxyphenyl)methanone.

    Reduction: (5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanol.

    Substitution: (5-Hydroxybenzofuran-3-yl)(3-hydroxyphenyl)methanone.

Scientific Research Applications

(5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with cellular receptors and enzymes, modulating signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • (5-Hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone
  • (5-Hydroxybenzofuran-3-yl)(3-hydroxyphenyl)methanone
  • (5-Hydroxybenzofuran-3-yl)(3-methylphenyl)methanone

Uniqueness

(5-Hydroxybenzofuran-3-yl)(3-methoxyphenyl)methanone is unique due to the specific positioning of the hydroxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties and enhanced stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)16(18)14-9-20-15-6-5-11(17)8-13(14)15/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMKTTYWFRUZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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